molecular formula C15H13ClN2 B1523209 1-(4-chlorobenzyl)-1H-indol-5-amine CAS No. 1152866-42-6

1-(4-chlorobenzyl)-1H-indol-5-amine

Cat. No. B1523209
M. Wt: 256.73 g/mol
InChI Key: OHQVDMFNZONNJR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “1-(4-chlorobenzyl)-1H-indol-5-amine” would consist of an indole ring substituted at the 1-position with a 4-chlorobenzyl group and at the 5-position with an amine group.


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions. For instance, the amine group could participate in acid-base reactions, and the benzyl group could undergo electrophilic aromatic substitution .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(4-chlorobenzyl)-1H-indol-5-amine” would depend on its exact structure. For example, the presence of the polar amine group and the aromatic indole and benzyl rings could influence its solubility, melting point, and other properties .

Scientific Research Applications

Synthesis of Indole Derivatives

  • One-pot Aminobenzylation of Aldehydes with Tolenes : A method providing rapid access to amines through a one-pot aminobenzylation of aldehydes, leading to the synthesis of 1,2-diarylethylamine derivatives. This method facilitates the creation of indole derivatives with potential biological activities (Wang et al., 2018).

  • Transition Metal-free Amination : A process allowing the synthesis of 2,3-dihydroindoles and indoles via a metal-free amination of aryl chlorides. This method is crucial for producing pharmacologically relevant indoles in an environmentally friendly manner (Beller et al., 2001).

Biological Activity and Applications

  • Antitumor Activity of Indole Derivatives : Research on a class of indole derivatives showing promising antitumor activity in vitro and in vivo, highlighting the significance of indole frameworks in the development of new antineoplastic agents (Nguyen et al., 1990).

  • Synthesis and Antimicrobial Activity : Studies on novel azetidine-2-one derivatives of 1H-benzimidazole, including indole derivatives, with demonstrated antibacterial and cytotoxic properties, suggesting the potential for developing new antimicrobial agents (Noolvi et al., 2014).

Future Directions

The study of “1-(4-chlorobenzyl)-1H-indol-5-amine” and similar compounds could be a promising area of research, given the wide range of biological activities exhibited by indole derivatives . Potential applications could include medicinal chemistry, where these compounds could serve as lead structures for the development of new drugs.

properties

IUPAC Name

1-[(4-chlorophenyl)methyl]indol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2/c16-13-3-1-11(2-4-13)10-18-8-7-12-9-14(17)5-6-15(12)18/h1-9H,10,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHQVDMFNZONNJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=CC3=C2C=CC(=C3)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-chlorobenzyl)-1H-indol-5-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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